molecular formula C19H20ClN3O3 B4593184 N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B4593184
M. Wt: 373.8 g/mol
InChI Key: UDIMWEBZYWKPQY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated methoxyphenyl group and a pyrrolidinylcarbonylphenyl group attached to the urea moiety

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-9-6-14(20)12-16(17)22-19(25)21-15-7-4-13(5-8-15)18(24)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMWEBZYWKPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or tetrahydrofuran. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Formation of Urea Derivative: The reaction between the amine group of 5-chloro-2-methoxyaniline and the isocyanate group of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate leads to the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

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